N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide
Description
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a central piperidine ring substituted with a cyclopentyl group at the 1-position and a methyl-linked ethanediamide moiety at the 4-position. The N'-terminal of the ethanediamide is further substituted with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O2/c20-14-5-6-17(16(21)11-14)23-19(26)18(25)22-12-13-7-9-24(10-8-13)15-3-1-2-4-15/h5-6,11,13,15H,1-4,7-10,12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJIYEDKBLOXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the cyclopentylpiperidin-4-ylmethyl intermediate. This intermediate can be synthesized through a series of reactions, including reductive amination and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, the compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Ethanediamide Derivatives
a) N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide ()
- Key Differences :
- Replaces the cyclopentyl group with a 4-fluorophenylcarbamoyl moiety at the piperidine 1-position.
- Substitutes the 2,4-difluorophenyl group with a 2-chlorobenzyl group.
- Implications : The chlorobenzyl and fluorophenylcarbamoyl groups may alter receptor binding affinity compared to the cyclopentyl and difluorophenyl groups in the target compound. Chlorine’s electronegativity and steric bulk could reduce membrane permeability relative to fluorine .
b) N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide (BF37398; )
- Key Differences :
- Features a benzodioxolylmethyl group instead of the cyclopentylpiperidinylmethyl group.
- Retains the N'-(2,4-difluorophenyl)ethanediamide backbone.
- Implications : The benzodioxole ring may enhance metabolic stability due to reduced oxidative susceptibility compared to the cyclopentyl group. However, the lack of a piperidine ring could diminish affinity for central nervous system targets .
Comparison with Piperidine-Based Fentanyl Analogues
a) Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide; )
- Key Differences :
- Contains a cyclopropanecarboxamide group instead of ethanediamide.
- Substitutes the cyclopentyl group with a phenylethyl chain at the piperidine 1-position.
- Implications : The phenylethyl group and carboxamide structure are hallmarks of high-potency opioid agonists. Cyclopropylfentanyl’s binding to μ-opioid receptors is likely stronger due to the carboxamide’s hydrogen-bonding capacity, whereas the ethanediamide in the target compound may favor different pharmacokinetic profiles .
b) Carfentanil (Methyl 1-phenethyl-4-(N-phenylpropionamido)piperidine-4-carboxylate; )
- Key Differences :
- Incorporates a carboxylate ester and propionamido group at the piperidine 4-position.
- Uses a phenethyl substituent rather than cyclopentyl.
- Implications : The ester group in carfentanil enhances lipophilicity and potency, making it ~10,000 times more potent than morphine. The target compound’s ethanediamide and cyclopentyl groups may reduce potency but improve selectivity .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Pharmacological Target |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₅F₂N₃O₂ | 377.43 g/mol | 1-Cyclopentylpiperidin-4-ylmethyl, 2,4-difluorophenyl | Opioid receptors, enzymes |
| N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide | C₂₂H₂₃ClFN₃O₂ | 428.89 g/mol | 4-Fluorophenylcarbamoyl, 2-chlorobenzyl | Enzymes, GPCRs |
| BF37398 | C₁₆H₁₂F₂N₂O₄ | 334.27 g/mol | 2H-1,3-Benzodioxol-5-ylmethyl, 2,4-difluorophenyl | Serotonin receptors |
| Cyclopropylfentanyl | C₂₄H₂₉N₂O | 348.49 g/mol | Phenylethyl, cyclopropanecarboxamide | μ-Opioid receptors |
| Carfentanil | C₂₀H₂₈N₂O₃ | 394.52 g/mol | Phenethyl, propionamido, carboxylate ester | μ-Opioid receptors |
Research Findings and Implications
- Target Compound vs. Fentanyl Analogues: The absence of a phenethyl group and carboxamide in the target compound suggests reduced opioid receptor affinity compared to cyclopropylfentanyl or carfentanil. However, its ethanediamide structure may confer unique interactions with non-opioid targets, such as ion channels or metabolic enzymes .
- Fluorine Substitution: The 2,4-difluorophenyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., ’s chlorobenzyl group), as fluorine reduces susceptibility to cytochrome P450 oxidation .
- Cyclopentyl vs.
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide, also known by its CAS number 953993-33-4, is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine ring : Contributes to its pharmacological properties.
- Cyclopentyl group : Enhances lipophilicity, potentially affecting bioavailability.
- Difluorophenyl moiety : Modulates receptor interactions due to halogen substitution.
The molecular formula is , with a molecular weight of approximately 328.5 g/mol .
This compound primarily interacts with neurotransmitter receptors, particularly in the central nervous system. Its mechanism involves:
- Receptor modulation : Influences the activity of various receptors, including AMPA receptors, which are critical for synaptic transmission.
- Neurotransmitter systems : Potentially alters the release and uptake of neurotransmitters, leading to various therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimalarial Properties : Preliminary studies suggest efficacy against malaria parasites.
- Cognitive Enhancement : It may enhance synaptic plasticity and cognitive functions through AMPA receptor modulation.
- Anti-inflammatory Effects : Investigated for potential anti-inflammatory applications due to its ability to interact with immune system pathways.
Case Study 1: Antimalarial Activity
In a study examining its antimalarial properties, this compound demonstrated significant inhibition of Plasmodium falciparum growth in vitro. The compound's structure facilitated interaction with key metabolic pathways in the parasite.
Case Study 2: Cognitive Enhancement
Another investigation focused on its effects on cognitive functions in animal models. The results indicated that administration improved memory retention and learning capabilities, attributed to enhanced AMPA receptor activity.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide | Similar piperidine structure | Antidepressant effects |
| N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorobenzenesulfonamide | Contains sulfonamide group | Anti-inflammatory properties |
The unique combination of functional groups in this compound distinguishes it from other compounds, enhancing its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
